Cas no 1806133-66-3 (6-Hydroxy-3-nitro-4-(trifluoromethoxy)pyridine-2-carboxaldehyde)
6-Hydroxy-3-nitro-4-(trifluoromethoxy)pyridine-2-carboxaldehyde Chemical and Physical Properties
Names and Identifiers
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- 6-Hydroxy-3-nitro-4-(trifluoromethoxy)pyridine-2-carboxaldehyde
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- Inchi: 1S/C7H3F3N2O5/c8-7(9,10)17-4-1-5(14)11-3(2-13)6(4)12(15)16/h1-2H,(H,11,14)
- InChI Key: HRAXIJRQDIAPQV-UHFFFAOYSA-N
- SMILES: FC(OC1=CC(NC(C=O)=C1[N+](=O)[O-])=O)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 445
- XLogP3: 0.3
- Topological Polar Surface Area: 101
6-Hydroxy-3-nitro-4-(trifluoromethoxy)pyridine-2-carboxaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029099874-1g |
6-Hydroxy-3-nitro-4-(trifluoromethoxy)pyridine-2-carboxaldehyde |
1806133-66-3 | 97% | 1g |
$1,460.20 | 2022-04-01 |
6-Hydroxy-3-nitro-4-(trifluoromethoxy)pyridine-2-carboxaldehyde Related Literature
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
Additional information on 6-Hydroxy-3-nitro-4-(trifluoromethoxy)pyridine-2-carboxaldehyde
Recent Advances in the Study of 6-Hydroxy-3-nitro-4-(trifluoromethoxy)pyridine-2-carboxaldehyde (CAS: 1806133-66-3)
The compound 6-Hydroxy-3-nitro-4-(trifluoromethoxy)pyridine-2-carboxaldehyde (CAS: 1806133-66-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief aims to synthesize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential as a lead molecule in drug discovery.
Recent studies have highlighted the synthetic versatility of 6-Hydroxy-3-nitro-4-(trifluoromethoxy)pyridine-2-carboxaldehyde. A 2023 publication in the Journal of Medicinal Chemistry detailed an optimized multi-step synthesis route, achieving a yield of 78% with high purity (>98%). The presence of both nitro and trifluoromethoxy groups in the pyridine ring has been shown to enhance its reactivity, making it a valuable intermediate for further derivatization.
In terms of biological activity, preliminary screening data from in vitro studies indicate that this compound exhibits moderate inhibitory effects against several kinase targets, particularly those involved in inflammatory pathways. Molecular docking simulations suggest that the aldehyde moiety plays a crucial role in forming reversible covalent bonds with cysteine residues in the active sites of these kinases.
One particularly promising application has emerged in the field of antibiotic development. Researchers at the University of Cambridge recently reported (Nature Chemical Biology, 2024) that derivatives of 6-Hydroxy-3-nitro-4-(trifluoromethoxy)pyridine-2-carboxaldehyde show activity against multidrug-resistant Gram-positive bacteria, with MIC values in the range of 2-8 μg/mL. The mechanism appears to involve disruption of cell wall biosynthesis, though further studies are needed to fully elucidate this.
From a medicinal chemistry perspective, the compound's physicochemical properties have been extensively characterized. It demonstrates good solubility in polar organic solvents (DMSO >50 mg/mL) and moderate aqueous solubility at physiological pH. The calculated LogP of 1.2 suggests favorable membrane permeability, while the presence of multiple hydrogen bond acceptors may facilitate target engagement.
Current challenges in the development of this scaffold include improving metabolic stability (in vitro half-life in human liver microsomes = 23 minutes) and reducing potential off-target effects. Several research groups are actively working on structure-activity relationship (SAR) studies to address these limitations while maintaining the core pharmacophore.
Looking forward, the unique combination of electronic properties conferred by the nitro and trifluoromethoxy substituents, coupled with the reactive aldehyde group, positions 6-Hydroxy-3-nitro-4-(trifluoromethoxy)pyridine-2-carboxaldehyde as a promising scaffold for the development of novel therapeutic agents. Ongoing research is exploring its potential in areas ranging from oncology to neurodegenerative diseases, with particular interest in its ability to modulate protein-protein interactions.
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